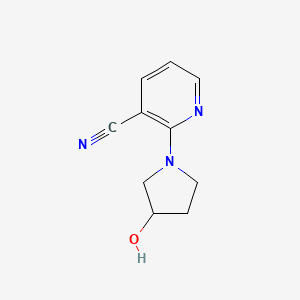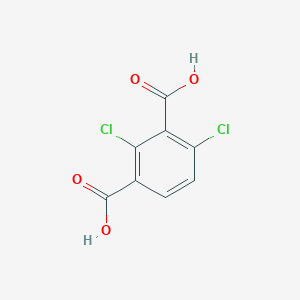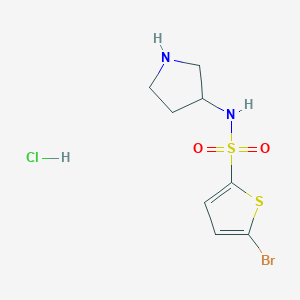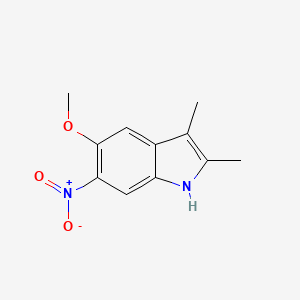![molecular formula C12H23N3O B13958994 2-Amino-1-(2-amino-6-azaspiro[3.4]octan-6-yl)-3-methylbutan-1-one](/img/structure/B13958994.png)
2-Amino-1-(2-amino-6-azaspiro[3.4]octan-6-yl)-3-methylbutan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-1-(2-amino-6-azaspiro[34]octan-6-yl)-3-methylbutan-1-one is a complex organic compound with a unique spirocyclic structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(2-amino-6-azaspiro[3.4]octan-6-yl)-3-methylbutan-1-one typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the spirocyclic ring and the introduction of amino groups. Common reagents used in the synthesis include amines, ketones, and various catalysts to facilitate the reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of large-scale reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-1-(2-amino-6-azaspiro[3.4]octan-6-yl)-3-methylbutan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the amino groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Various nucleophiles such as halides, alcohols, and amines under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
2-Amino-1-(2-amino-6-azaspiro[3.4]octan-6-yl)-3-methylbutan-1-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential biological activity.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials with unique properties, such as polymers and nanomaterials.
Wirkmechanismus
The mechanism of action of 2-Amino-1-(2-amino-6-azaspiro[3.4]octan-6-yl)-3-methylbutan-1-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets through binding interactions, leading to various biological effects. The pathways involved may include signal transduction, metabolic processes, and gene expression regulation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Amino-6-azaspiro[3.4]octan-5-one: A structurally related compound with similar spirocyclic features.
2-Oxa-6-azaspiro[3.4]octane: Another spirocyclic compound with an oxygen atom in the ring structure.
Uniqueness
2-Amino-1-(2-amino-6-azaspiro[34]octan-6-yl)-3-methylbutan-1-one is unique due to its specific combination of functional groups and spirocyclic structure
Eigenschaften
Molekularformel |
C12H23N3O |
|---|---|
Molekulargewicht |
225.33 g/mol |
IUPAC-Name |
2-amino-1-(2-amino-6-azaspiro[3.4]octan-6-yl)-3-methylbutan-1-one |
InChI |
InChI=1S/C12H23N3O/c1-8(2)10(14)11(16)15-4-3-12(7-15)5-9(13)6-12/h8-10H,3-7,13-14H2,1-2H3 |
InChI-Schlüssel |
LWCMKKPKZZATFW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(C(=O)N1CCC2(C1)CC(C2)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(3,9-Diazabicyclo[3.3.1]nonan-9-yl)ethan-1-ol](/img/structure/B13958911.png)

![2-Methyl-3-[(4-propoxybenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13958920.png)



![Methyl-(3-propyl-[1,2,4]oxadiazol-5-ylmethyl)amine](/img/structure/B13958948.png)







